molecular formula C19H17N3OS B2489547 3-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)propanenitrile CAS No. 1206986-07-3

3-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)propanenitrile

Cat. No.: B2489547
CAS No.: 1206986-07-3
M. Wt: 335.43
InChI Key: VPIDGMFDQKVBSZ-UHFFFAOYSA-N
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Description

3-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)propanenitrile is a complex organic compound that features a unique structure combining an imidazole ring with a methoxyphenyl group and a propanenitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)propanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate and an appropriate aldehyde.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-methoxyphenyl halide.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    Propanenitrile Addition: Finally, the propanenitrile group is added through a nucleophilic substitution reaction using a suitable nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the methoxyphenyl and imidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

3-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)propanenitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anti-cancer agents.

    Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)propanenitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting anti-cancer or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group and has similar biological activities.

    5-(4-methoxyphenyl)-1H-imidazole: This compound is structurally similar and exhibits substrate-selective inhibition of certain enzymes.

Uniqueness

3-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioether linkage and propanenitrile moiety differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic applications.

Properties

IUPAC Name

3-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-23-17-10-8-15(9-11-17)18-14-21-19(24-13-5-12-20)22(18)16-6-3-2-4-7-16/h2-4,6-11,14H,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIDGMFDQKVBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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